Ethanediamide, N,N'-bis(2-mercaptophenyl)-
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Overview
Description
Ethanediamide, N,N’-bis(2-mercaptophenyl)- is a chemical compound with the molecular formula C14H12N2O2S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two mercaptophenyl groups attached to an ethanediamide backbone, which imparts distinct chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis(2-mercaptophenyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediamide with 2-mercaptophenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of ethanediamide, N,N’-bis(2-mercaptophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(2-mercaptophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
Ethanediamide, N,N’-bis(2-mercaptophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-bis(2-mercaptophenyl)- involves its interaction with molecular targets through the mercapto groups. These groups can form covalent bonds with metal ions or reactive sites on proteins, leading to inhibition or modulation of biological pathways. The compound’s ability to chelate metal ions makes it effective in various applications, including metal ion detection and removal .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-ethylphenyl)ethanediamide
- N,N’-Bis(2-ethoxyphenyl)ethanediamide
- N,N’-Bis(2-phenylethyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(2-mercaptophenyl)- is unique due to the presence of mercapto groups, which impart distinct chemical reactivity and functionality. This makes it particularly valuable in applications requiring strong metal-binding properties and specific reactivity towards biological targets .
Properties
CAS No. |
820991-62-6 |
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Molecular Formula |
C14H12N2O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N'-bis(2-sulfanylphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O2S2/c17-13(15-9-5-1-3-7-11(9)19)14(18)16-10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) |
InChI Key |
DBDBYDJYXAPJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2S)S |
Origin of Product |
United States |
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